N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide
Description
N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a sulfonamide group, a hydroxyethyl group, and a difluoroethyl group
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N3O3S/c1-2-13-7-12-5-9(13)18(16,17)14(3-4-15)6-8(10)11/h5,7-8,15H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURNRWZQWFSOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1S(=O)(=O)N(CCO)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via nucleophilic substitution using ethylene oxide.
Incorporation of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2-difluoroethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the sulfonamide to a primary amine.
Substitution: Replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups, which are known to inhibit certain enzymes.
Medicine
Medically, this compound may be investigated for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and the presence of the difluoroethyl group may enhance the compound’s bioactivity.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, where its unique functional groups provide specific reactivity profiles.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. The difluoroethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-ethylimidazole-4-sulfonamide: Lacks the difluoroethyl group, which may result in different reactivity and biological activity.
N-(2,2-difluoroethyl)-3-methylimidazole-4-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its chemical and biological properties.
Uniqueness
N-(2,2-difluoroethyl)-3-ethyl-N-(2-hydroxyethyl)imidazole-4-sulfonamide is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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